4-(Methoxymethyl)thiophene-2-carboxylic acid
Description
4-(Methoxymethyl)thiophene-2-carboxylic acid (CAS: 117390-36-0) is a substituted thiophene derivative featuring a carboxylic acid group at the 2-position and a methoxymethyl (-CH₂-O-CH₃) substituent at the 4-position of the thiophene ring . The compound’s molecular formula is C₇H₈O₃S, with a molecular weight of 172.2 g/mol. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems and tunable reactivity. The methoxymethyl group introduces both steric bulk and moderate polarity, influencing solubility, bioavailability, and intermolecular interactions .
Properties
IUPAC Name |
4-(methoxymethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-3-5-2-6(7(8)9)11-4-5/h2,4H,3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFUEEMJYGBLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566884 | |
| Record name | 4-(Methoxymethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54796-49-5 | |
| Record name | 4-(Methoxymethyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54796-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methoxymethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methoxymethyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Catalyst Selection
The catalytic pathway involves a three-step sequence:
- Oxidation of methanol by CCl₄ to generate methyl hypochlorite (CH₃OCl) and formaldehyde (HCHO).
- Oxymethylation of thiophene at the 4-position via electrophilic aromatic substitution with formaldehyde, forming 4-oxymethylthiophene intermediates.
- Oxidation and esterification of the oxymethyl group to the carboxylic acid moiety, followed by esterification with excess methanol.
Catalyst performance (yields for methyl 2-thiophenecarboxylate synthesis):
| Catalyst | Concentration (mol.%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| VO(acac)₂ | 1.0 | 175 | 5 | 45 |
| Fe(acac)₃ | 0.5 | 140 | 6 | 44 |
| Mo(CO)₆ | 0.3 | 130 | 8 | 38 |
Iron(III) acetylacetonate [Fe(acac)₃] demonstrates superior stability under prolonged heating, while vanadyl acetylacetonate [VO(acac)₂] enables faster reaction kinetics.
Optimization Strategies
- Methanol addition : Incremental addition of CH₃OH with catalyst replenishment improves yields from 25% to 44% over 6 hours.
- Deuterium studies : Isotopic labeling confirms the methoxy group originates exclusively from methanol rather than methyl hypochlorite, ruling out alternative methylation pathways.
- Byproduct management : Chlorinated side products (e.g., 5-chlorothiophene derivatives) form at higher CCl₄ concentrations, necessitating careful stoichiometric control.
Nucleophilic Substitution of Pre-Functionalized Thiophene Derivatives
Methoxymethyl Chloride Approach
Direct introduction of the methoxymethyl group is achieved via reaction of 4-hydroxymethylthiophene-2-carboxylic acid with methoxymethyl chloride (ClCH₂OCH₃) under anhydrous conditions:
Reaction conditions :
- Base : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–5°C
- Molar ratio : 1:1.2 (acid:MOM-Cl)
- Reaction time : 12–16 hours
Limitations and Regiochemical Considerations
- Positional selectivity : Substitution occurs preferentially at the 4-position due to steric hindrance at C-5 and electronic deactivation of C-3 by the carboxylic acid group.
- Competitive esterification : Excess methoxymethyl chloride leads to ester formation (4-(methoxymethyl)thiophene-2-carboxylate), requiring precise stoichiometry.
Comparative Analysis of Synthetic Routes
Advanced Functionalization and Derivatization
Halogenation Compatibility
The catalytic system tolerates bromine substituents, enabling synthesis of halogenated analogs. For example, 5-bromo-4-(methoxymethyl)thiophene-2-carboxylic acid forms in 57% yield using Fe(acac)₃ without bromine displacement.
Ester Hydrolysis
Methyl esters produced during catalysis (e.g., methyl 4-(methoxymethyl)thiophene-2-carboxylate) are hydrolyzed to the free acid using:
- Basic conditions : 2M NaOH in ethanol/water (1:1), 80°C, 2 hours
- Acid conditions : 6M HCl in dioxane, reflux, 4 hours
Spectroscopic Characterization Data
Key NMR signals for 4-(methoxymethyl)thiophene-2-carboxylic acid:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 3.41 | s | OCH₃ |
| ¹H | 4.68 | s | CH₂OCH₃ |
| ¹H | 7.12 | d (J=3.5 Hz) | H-3 |
| ¹H | 7.85 | d (J=3.5 Hz) | H-5 |
| ¹³C | 161.9 | - | C=O (carboxylic acid) |
Mass spectrometry : Molecular ion peak at m/z 172 [M]⁺ with characteristic fragments at m/z 125 (loss of CO₂CH₃) and m/z 83 (thiophene ring).
Industrial-Scale Production Considerations
Continuous Flow Catalysis
Pilot studies demonstrate enhanced efficiency using:
Solvent Recycling
The CCl₄–CH₃OH system allows for:
- CHCl₃ recovery : 78–82% via fractional distillation
- Methanol reuse : Up to 5 cycles with <15% yield reduction
Challenges and Optimization Opportunities
- Positional isomerism : Competitive formation of 5-(methoxymethyl) regioisomer (8–12% in catalytic methods)
- Acid stability : Esterification competes with decarboxylation above 160°C, requiring precise temperature control
- Catalyst leaching : Fe(acac)₃ decomposition generates Fe³⁺ ions that promote unwanted radical side reactions
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-(Methoxymethyl)thiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Research Findings and Key Insights
- Substituent Effects : The methoxymethyl group offers a compromise between hydrophilicity (from the methoxy moiety) and lipophilicity (from the methyl group), making it advantageous for drug delivery .
- Metabolic Stability : Unlike esters (e.g., methyl thiophene-2-carboxylate), the carboxylic acid group in this compound resists hydrolysis, enhancing in vivo stability .
- Comparative Bioactivity: While 5-bromo and cyano derivatives excel in anticancer applications, the methoxymethyl variant’s moderate polarity may favor anti-inflammatory or antimicrobial uses where balanced solubility is critical .
Biological Activity
4-(Methoxymethyl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11O3S
- Molecular Weight : 213.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound may be attributed to its ability to interact with various molecular targets in cells. The thiophene ring structure is known for its aromatic properties, which can facilitate interactions with proteins and enzymes. The compound may exert its effects through:
- Enzyme Inhibition : By binding to specific enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Modulation : Acting as a modulator for certain receptors, influencing cellular signaling pathways related to growth and inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
The sulfanyl group in similar compounds has been shown to enhance antimicrobial potency, suggesting that this compound could also possess similar attributes .
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. Related compounds have been shown to induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity
A study by Gawad et al. (2010) demonstrated that thiophene derivatives could inhibit tumor cell proliferation and induce cell cycle arrest. Specifically, compounds similar to this compound were found to interact with tubulin, disrupting microtubule dynamics essential for mitosis .
Table 2: Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Hep3B | 12.58 |
| Thiazolidine derivative | MCF7 | 5.46 |
These findings indicate that the compound may have a significant role in cancer therapeutics by targeting cellular mechanisms involved in tumor growth.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are under investigation. Preliminary studies suggest that it may modulate inflammatory pathways through enzyme inhibition or receptor interaction .
Q & A
Q. Table 1: Representative Catalysts for Thiophene Functionalization
| Catalyst System | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| V₂O₅/SiO₂ | Carboxylation | 65–78 | |
| FeCl₃ | Alkylation | 70–85 | |
| Mo(CO)₆ | Cyclization | 60–75 |
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxymethyl at C4 and carboxylic acid at C2). Aromatic protons in thiophene typically appear at δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₈O₃S, exact mass 184.0198) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C of methoxymethyl) confirm functional groups .
- Elemental Analysis : Carbon, hydrogen, and sulfur content should match theoretical values (±0.3%).
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates in alkylation reactions .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during Friedel-Crafts alkylation .
- Catalyst Loading : For carboxylation, 5–10 mol% Mo(CO)₆ improves efficiency while reducing metal contamination .
- Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .
Advanced: What strategies are recommended for resolving contradictory data in the biological activity of thiophene-2-carboxylic acid derivatives?
Methodological Answer:
Contradictions in biological data (e.g., anti-inflammatory vs. inactive results) may arise from:
- Assay Variability : Standardize protocols (e.g., LPS-induced inflammation models) and use positive controls (e.g., dexamethasone) .
- Structural Confounders : Ensure derivatives are free of impurities (e.g., unreacted starting materials) via HPLC analysis .
- Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to predict binding to targets like COX-2 or HIF-1α, followed by validation via SPR or ITC .
Q. Table 2: Case Study – Discrepant Anti-Inflammatory Results
| Study | Derivative Tested | Activity (IC₅₀, μM) | Proposed Reason |
|---|---|---|---|
| A | 4-Methoxy analog | 12.5 | Purity >99% |
| B | 4-Methoxy analog | Inactive | Residual AlCl₃ contamination |
Basic: What safety precautions should be taken when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (dust/mist) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases to prevent exothermic reactions .
Advanced: How does the introduction of a methoxymethyl group at the 4-position influence the electronic properties and reactivity of the thiophene-2-carboxylic acid core?
Methodological Answer:
The methoxymethyl group acts as an electron-donating substituent:
- Electronic Effects : Increases electron density at C5 (via resonance), enhancing electrophilic substitution at this position .
- Steric Effects : The –OCH₂CH₃ group introduces steric hindrance, reducing reactivity at C4 in planar transition states .
- Acidity : The carboxylic acid proton (pKa ~2.5–3.0) is slightly less acidic than unsubstituted thiophene-2-carboxylic acid (pKa ~2.0) due to electron donation .
Basic: What are the known stability issues of this compound under different pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Acidic (pH <2) : Degrades via decarboxylation at >60°C .
- Neutral/Basic (pH 7–12) : Stable at 25°C for 24 hours; prolonged storage leads to esterification in alcoholic solvents .
- Thermal Stability : Decomposes above 150°C, releasing CO₂ and sulfur oxides .
Q. Table 3: Stability Profile
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 2, 60°C, 1 hr | 15% decomposition | |
| pH 7, 25°C, 24 hr | <5% degradation | |
| 150°C, dry | Complete decomposition |
Advanced: What computational approaches are used to predict the binding affinity of this compound derivatives to biological targets?
Methodological Answer:
- Molecular Docking : Tools like Schrödinger Suite or AutoDock predict binding modes to targets (e.g., HIF-1α or kinases). Focus on hydrogen bonding with the carboxylic acid group .
- QSAR Models : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity .
- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
Basic: Which in vitro assays are commonly used to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anti-Inflammatory : Inhibition of TNF-α production in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs of this compound?
Methodological Answer:
- Substituent Effects :
- Scaffold Hybridization : Merge with benzothiophene or pyridine cores to modulate selectivity .
Q. Table 4: SAR of Selected Derivatives
| Derivative | Biological Activity (IC₅₀, μM) | Key Structural Feature |
|---|---|---|
| 4-Methoxymethyl | 10.2 (Anti-inflammatory) | –OCH₃ group |
| 4-Trifluoromethyl | 6.8 (Anticancer) | –CF₃ group |
| 5-Nitro-4-methoxymethyl | 3.5 (Antimicrobial) | –NO₂ at C5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
